molecular formula C11H8BrNO2 B13164921 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid

4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13164921
M. Wt: 266.09 g/mol
InChI Key: DZDQBSRXGFHZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid typically involves the bromination of phenylacetic acid followed by cyclization to form the pyrrole ring. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide, resulting in a mixture of isomers, from which the desired 4-bromo isomer is isolated by fractional crystallization . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated crystallization processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(4-bromophenyl)-1H-pyrrole-2-carboxaldehyde.

    Reduction: Formation of 4-(4-bromophenyl)-1H-pyrrole-2-methanol.

    Substitution: Formation of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid can be compared with other brominated phenyl derivatives and pyrrole carboxylic acids:

    Similar Compounds:

Uniqueness: The unique combination of a brominated phenyl ring and a pyrrole carboxylic acid group in this compound provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

4-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c12-9-3-1-7(2-4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15)

InChI Key

DZDQBSRXGFHZJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.